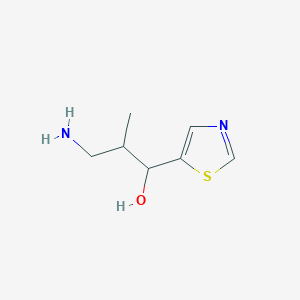

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H12N2OS |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

3-amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C7H12N2OS/c1-5(2-8)7(10)6-3-9-4-11-6/h3-5,7,10H,2,8H2,1H3 |

InChI Key |

NOQXIDURKBRJBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CN=CS1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiazole ring or its introduction as a preformed heterocycle, followed by functionalization to introduce the amino and hydroxyl groups on the propan-1-ol side chain. Common approaches include:

- Nucleophilic substitution reactions involving halogenated thiazole derivatives and amino alcohol precursors.

- Hantzsch thiazole synthesis , which forms the thiazole ring from α-haloketones and thioamides, followed by further modification to introduce the amino alcohol functionality.

- Cyclocondensation reactions of α-bromoacyl compounds with thiourea derivatives to form substituted thiazoles, which can then be functionalized.

These methods require careful selection of reagents, solvents, and reaction conditions to achieve desired regioselectivity and stereochemistry.

Specific Preparation Methods

Reaction of Halogenated Thiazole Precursors with Amino Alcohols

One documented approach involves reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines or thiosemicarbazone derivatives under controlled conditions to yield the target amino alcohol. This method benefits from the electrophilic nature of the halogenated thiazole, facilitating nucleophilic attack by amino alcohols.

Hantzsch Thiazole Synthesis Followed by Functionalization

The classical Hantzsch synthesis forms the thiazole ring by condensation of α-haloketones with thioamides. For example, thioureido acid derivatives react with monochloroacetic acid in aqueous potassium carbonate solution at room temperature, followed by acidification to form thiazolone intermediates. These intermediates can be further transformed into amino alcohol derivatives by reduction or substitution reactions.

Cyclocondensation of α-Bromoacyl Derivatives with Thiourea

Another method involves bromination of precursor compounds to form α-bromoacyl intermediates, which then undergo cyclocondensation with thiourea or related compounds in solvents such as acetic acid or acetone. This yields substituted thiazole derivatives that can be modified to introduce amino and hydroxyl groups on the propanol chain.

Reaction Conditions and Optimization

Purification and Characterization

Purification of the synthesized this compound typically involves crystallization, filtration, and sometimes chromatographic techniques to remove impurities such as N-oxide byproducts or unreacted starting materials.

Characterization is commonly performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of thiazole ring and amino alcohol groups.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups such as NH2 and OH.

- Melting point determination for purity assessment.

Research Findings and Industrial Relevance

- The use of antioxidants such as L-ascorbic acid during synthesis can inhibit the formation of N-oxide impurities, enhancing product purity.

- Industrial-scale synthesis often employs continuous flow reactors to improve reaction control and scalability, optimizing yield and reducing reaction times.

- The compound's stability under normal conditions facilitates its handling and storage, though extreme pH or temperature variations can induce degradation.

- The compound serves as an important intermediate in pharmaceutical synthesis, particularly in designing molecules with antimicrobial or enzyme inhibitory properties.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Amino and Hydroxyl Groups: The presence of both -NH₂ and -OH in the target compound enhances hydrogen-bonding capacity compared to analogs like 3-(1,3-thiazol-5-yl)propan-1-ol (only -OH) or 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (only -NH₂) .

- Thiazole Position : The 5-thiazolyl orientation is conserved across analogs, suggesting shared electronic properties critical for π-π stacking in biological targets .

Physicochemical Properties

- Solubility: The propan-1-ol chain and amino group likely increase water solubility relative to purely aromatic thiazoles (e.g., ’s methanone derivative) .

- Collision Cross-Section: For 3-(1,3-thiazol-5-yl)propan-1-ol, collision data ([M+H]+: 128.4 Ų) suggests compact geometry, which may differ in the target compound due to the methyl and amino groups .

Biological Activity

3-Amino-2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol is a heterocyclic compound characterized by the presence of a thiazole ring and an amino alcohol moiety. Its molecular formula is with a molecular weight of approximately 172.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structure of this compound features:

- An amino group (-NH2)

- A hydroxyl group (-OH)

- A thiazole ring

These functional groups contribute to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole moiety is known for its ability to enhance the compound's effectiveness against various bacterial strains. For instance, studies have shown that derivatives of thiazole often demonstrate potent activity against Gram-positive and Gram-negative bacteria, making compounds like this compound valuable in the development of new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. The interaction of the thiazole ring with cellular enzymes and receptors can modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines by inhibiting specific protein functions essential for tumor growth .

The biological activity of this compound can be attributed to its ability to:

- Modulate Enzyme Activities : The compound may inhibit or activate enzymes critical for metabolic pathways.

- Interact with Receptors : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

Case Studies

Several studies have investigated the biological effects of thiazole-containing compounds:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against common pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting a potential application in treating infections caused by resistant strains .

Study 2: Anticancer Potential

In vitro tests on cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis compared to untreated controls. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Simpler thiazole derivative | Moderate antimicrobial activity |

| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential for carbohydrate metabolism |

| Sulfathiazole | Antimicrobial agent | Effective against bacterial infections |

| 3-Amino-2-methylthiazole | Thiazole derivative without amino alcohol | Limited activity compared to amino alcohol derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.